molecular formula C14H14N4O B1385214 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one CAS No. 956576-88-8

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1385214
M. Wt: 254.29 g/mol
InChI Key: MZMSLCPLYKXQFQ-UHFFFAOYSA-N
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Description

The compound “5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative . It has been studied for its potential antitubercular properties and as a DPP-4 inhibitor .


Synthesis Analysis

The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The compound was generated under normal reaction conditions . The removal of the methyl group at position R led to several analogues .


Molecular Structure Analysis

The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The structure was verified to have the structure shown as C=O bond length observed in aldehydes and ketones .


Chemical Reactions Analysis

The compound was found to be catabolized by various forms of Rv1751 . The degree to which it was catabolized matches the level of resistance that these polymorphisms impart to cells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.1261 . It has a C=O bond length observed in aldehydes and ketones .

Scientific Research Applications

Anti-Inflammatory Properties

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidines in the field of anti-inflammatory drugs. For instance, certain pyrazolo[1,5-a]pyrimidines synthesized were found to possess anti-inflammatory properties and notably, they were devoid of ulcerogenic activity, suggesting a safer profile for gastrointestinal health (Auzzi et al., 1983).

Anticancer Activity

Another study synthesized a specific compound closely related to 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which exhibited moderate anticancer activity (Lu Jiu-fu et al., 2015).

Antimicrobial Properties

Research has also explored the antimicrobial potential of pyrazolo[1,5-a]pyrimidines. A series of compounds including 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one were synthesized and tested for antimicrobial activity. Some of these compounds showed promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Potential in Treating Neurodegenerative Disorders

Further, a study on pyrazolo[1,5-a]pyrimidines revealed their potential as inhibitors of monoamine oxidase B, which is a significant target in the treatment of neurodegenerative disorders (Jismy et al., 2021).

Use in Synthesizing Fluorophores

Additionally, pyrazolo[1,5-a]pyrimidines have been used in synthesizing functional fluorophores. These fluorophores can be used as probes in biological and environmental applications due to their significant fluorescence intensity and large Stokes shift (Castillo et al., 2018).

properties

IUPAC Name

5-(aminomethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-13(10-5-3-2-4-6-10)14-16-11(8-15)7-12(19)18(14)17-9/h2-7,17H,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMSLCPLYKXQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one

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